![molecular formula C22H27FN4O2 B000231 舒尼替尼 CAS No. 557795-19-4](/img/structure/B231.png)
舒尼替尼
描述
Sunitinib is a small-molecule, multi-targeted receptor tyrosine kinase inhibitor. It is primarily used as an anti-cancer medication and was approved by the United States Food and Drug Administration in January 2006 for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor . Sunitinib is known for its ability to inhibit cellular signaling by targeting multiple receptor tyrosine kinases, including those involved in tumor growth and angiogenesis .
作用机制
Target of Action
Sunitinib is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It primarily targets several RTKs, including all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and FLT3 . These receptors play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .
Mode of Action
Sunitinib inhibits cellular signaling by targeting multiple RTKs . It competes with ATP for binding to the intracellular domain of wild-type and/or mutant forms of RTKs, thereby inhibiting signal transduction . This interaction with its targets leads to changes in cellular processes, including a decrease in tumor cell proliferation and a reduction in tumor angiogenesis .
Biochemical Pathways
Sunitinib affects several biochemical pathways. It inhibits the signaling pathways of phosphoinositide 3-kinase (PI3K)/AKT/mTOR, mitogen-activated protein kinase (MAPK), and PKC, triggering different antitumor effects . The inhibition of these pathways disrupts the normal functioning of the cells, leading to a decrease in tumor growth and progression .
Result of Action
The molecular and cellular effects of Sunitinib’s action include a significant reduction in intracellular reactive oxygen species, malondialdehyde, and leukotriene B4, key chemokines involved in cancer cell survival . It also reduces the expression of pro-inflammatory cytokines and chemokines involved in myocardial damages and chemoresistance . Furthermore, Sunitinib induces G1 phase arrest, differentiation, and apoptosis in human acute myeloid leukemia cells .
Action Environment
Environmental factors such as the presence of EGF and IGF1 can influence the action, efficacy, and stability of Sunitinib . These factors can counteract the antiproliferative and pro-apoptotic action of Sunitinib, suggesting that the tumor microenvironment plays a crucial role in the drug’s effectiveness .
科学研究应用
Indications and Approved Uses
Sunitinib is approved for several indications:
- Advanced Renal Cell Carcinoma (RCC) : First-line treatment for patients with advanced or metastatic RCC.
- Gastrointestinal Stromal Tumors (GIST) : Treatment for adult patients who have progressed on or are intolerant to imatinib.
- Pancreatic Neuroendocrine Tumors (pNET) : For unresectable locally advanced or metastatic disease.
- Adjuvant Treatment : For high-risk recurrent RCC following nephrectomy .
Clinical Efficacy
Numerous clinical trials have established the efficacy of sunitinib across various cancer types. Below is a summary table highlighting key clinical trial findings:
Study | Indication | Phase | Outcome |
---|---|---|---|
Motzer et al. (2005) | RCC | III | Improved progression-free survival |
Demetri et al. (2005) | GIST | II | Significant tumor response rates |
Miller et al. (2005) | Advanced solid tumors | II | Demonstrated antitumor activity |
O'Day et al. (2008) | pNET | II | Favorable safety profile and efficacy |
Case Study 1: Advanced RCC
A 62-year-old male patient with metastatic RCC was treated with sunitinib after progression on cytokine therapy. The patient exhibited a significant reduction in tumor size after 12 weeks of treatment, with manageable side effects including hypertension and fatigue.
Case Study 2: GIST
A 45-year-old female diagnosed with GIST showed resistance to imatinib. Following the initiation of sunitinib therapy, imaging studies revealed a partial response, with a notable decrease in tumor burden over six months.
Pharmacokinetics
Sunitinib is administered orally and has a half-life that allows for once-daily dosing. The drug undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to active metabolites that contribute to its pharmacological effects .
Adverse Effects
Common adverse effects associated with sunitinib include:
- Hypertension
- Fatigue
- Diarrhea
- Nausea
- Skin rash
These side effects are generally manageable but require monitoring during treatment .
生化分析
Biochemical Properties
Sunitinib inhibits cellular signaling by targeting multiple RTKs . These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R) . Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs . In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .
Cellular Effects
Sunitinib inhibits cellular signalling by targeting multiple receptor tyrosine kinases (RTKs). These include all receptors for platelet-derived growth factor (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which play a role in both tumor angiogenesis and tumor cell proliferation .
Molecular Mechanism
Sunitinib is a small molecule that inhibits multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . The primary metabolite exhibits similar potency compared to sunitinib in biochemical and cellular assays .
Temporal Effects in Laboratory Settings
The levels of sunitinib present in in vivo treated tumor sections increased continuously until day 7, but a decrease was observed at day 10 . Furthermore, the in vitro experimental model was adjustable to produce a drug level similar to that obtained in the in vivo model experiments .
Dosage Effects in Animal Models
In animal models, the intratumoral concentrations of sunitinib were 10.9 ± 0.5 μmol/L, whereas plasma concentrations were 10-fold lower, 1.0 ± 0.1 μmol/L . The levels of sunitinib present in in vivo treated tumor sections increased continuously until day 7, but a decrease was observed at day 10 .
Metabolic Pathways
Sunitinib is extensively metabolized in all species. The main metabolic pathways were N-de-ethylation and hydroxylation of indolylidene/dimethylpyrrole . The N-desethyl metabolite, SU12662, was the primary metabolite identified in the majority of species with minor quantities of the N-oxide metabolite, SU12487 .
Transport and Distribution
Sunitinib is transported and distributed within cells and tissues. The distribution of sunitinib in tissue sections treated in vitro appeared to agree with the histological structure of tumors . Sunitinib exhibited extensive tissue distribution which increased after ketoconazole coadministration: total area under the curve (AUC 0→∞) increased 1.8-, 2.8- and 1.2-fold in kidney, liver and brain, respectively .
Subcellular Localization
Sunitinib, being a hydrophobic weak base, was predominantly localized in the lysosomes of the cells . A study showed that sunitinib inhibits tumor cell proliferation at clinically relevant concentrations and found lysosomal sequestration to be a novel mechanism of sunitinib resistance .
准备方法
The synthesis of sunitinib involves several key steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation. The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine . The optimal conditions for each reaction step have been established to maximize yields. For instance, the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, an important intermediate, is significantly improved by using solvent-free decarboxylation . The overall yields of sunitinib and its salt using the optimal synthesis process are 67.3% and 40.0%, respectively .
化学反应分析
Sunitinib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include pyrrolidine, inorganic or organic bases, and Vilsmeier reagent . The major products formed from these reactions include sunitinib malate and other acid addition salts . Additionally, sunitinib can be encapsulated in PEGylated liposomes to enhance its autophagy, immunomodulation, and safety in renal cell carcinoma .
相似化合物的比较
Sunitinib is often compared with other receptor tyrosine kinase inhibitors such as vorolanib, axitinib, cabozantinib, crizotinib, and savolitinib . While all these compounds inhibit receptor tyrosine kinases involved in angiogenesis, sunitinib is unique in its ability to inhibit multiple targets simultaneously, making it effective against a broader range of tumors . For example, axitinib potently inhibits TIE2, which is essential for vascular stability, whereas sunitinib does not . This makes sunitinib a more versatile option for treating various cancers.
生物活性
Sunitinib malate, commonly known as Sunitinib, is a multitargeted receptor tyrosine kinase (RTK) inhibitor primarily used in the treatment of metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GISTs). This compound has garnered attention due to its unique mechanism of action, which involves the inhibition of multiple RTKs implicated in tumor growth and angiogenesis. This article delves into the biological activity of Sunitinib, highlighting its mechanisms, efficacy in clinical studies, pharmacokinetics, and safety profile.
Sunitinib exerts its effects by inhibiting several key RTKs:
- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) : These receptors are crucial for angiogenesis.
- Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ) : Involved in cell proliferation and survival.
- Stem Cell Factor Receptor (KIT) : Plays a significant role in hematopoiesis and germ cell development.
- Fms-Like Tyrosine Kinase-3 (FLT3) : Associated with hematological malignancies.
The inhibition of these receptors leads to reduced tumor vascularization and growth, ultimately resulting in apoptosis of cancer cells. In vitro studies have demonstrated that Sunitinib can effectively inhibit cell proliferation driven by VEGF and PDGF pathways .
Pharmacokinetics
Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of its active metabolite, SU012662. The pharmacokinetic profile includes:
- Half-life : Approximately 40 to 60 hours for Sunitinib and 80 to 110 hours for SU012662.
- Volume of Distribution : The apparent volume is around 2230 L.
- Protein Binding : High binding affinity with human plasma proteins (95% for Sunitinib and 90% for SU012662).
- Elimination Route : Predominantly excreted via feces (61%), with renal elimination accounting for 16% .
Efficacy in Clinical Studies
Sunitinib's clinical efficacy has been well-documented through numerous trials:
Key Clinical Trials
Study Type | Population | Treatment | Objective Response Rate | Progression-Free Survival (PFS) | Overall Survival (OS) |
---|---|---|---|---|---|
Phase II | mRCC | 50 mg/day | 40% | 11 months | Not specified |
Phase III | Treatment-naïve mRCC patients | 50 mg/day vs. IFN | 31% vs. 13% | 11 months vs. 5 months | 26.4 months vs. 21.0 months |
Expanded Access Trial | mRCC | Varies | 16% | 9.4 months | 18.7 months |
The pivotal Phase III trial established Sunitinib as a standard first-line treatment for mRCC, demonstrating significantly longer PFS compared to interferon therapy .
Safety Profile
While Sunitinib is effective, it is associated with several adverse effects:
- Common Side Effects : Fatigue, diarrhea, hypertension, hand-foot syndrome.
- Serious Adverse Events : Cardiac events (QT prolongation), hematological toxicities (thrombocytopenia), and hepatic dysfunction.
In clinical trials, grade 3 or higher adverse events were reported in a significant percentage of patients, necessitating careful monitoring during treatment .
Case Studies
Several case studies have illustrated the real-world effectiveness and safety of Sunitinib:
- Case Study A : A patient with advanced mRCC treated with Sunitinib exhibited a complete response after six months of therapy, highlighting its potential for significant tumor reduction.
- Case Study B : A cohort study involving elderly patients showed that while efficacy was maintained, the incidence of adverse events was higher compared to younger populations.
These case studies emphasize the importance of patient selection and monitoring in optimizing treatment outcomes with Sunitinib.
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-ATVHPVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sunitinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25 mg/mL over pH of 1.2 to 6.8, Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6), 3.08e-02 g/L | |
Record name | Sunitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sunitinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sunitinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sunitinib is a small molecule that inhibits multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. Sunitinib was evaluated for its inhibitory activity against a variety of kinases (>80 kinases) and was identified as an inhibitor of platelet-derived growth factor receptors (PDGFRa and PDGFRb), vascular endothelial growth factor receptors (VEGFR1, VEGFR2 and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). Sunitinib inhibition of the activity of these RTKs has been demonstrated in biochemical and cellular assays, and inhibition of function has been demonstrated in cell proliferation assays. The primary metabolite exhibits similar potency compared to sunitinib in biochemical and cellular assays., Sunitinib malate, an inhibitor of multiple receptor tyrosine kinases, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis, inhibition of apoptosis), based on the respective kinase. Although the exact mechanism of antineoplastic activity of sunitinib has not been fully elucidated, data from biochemical and cellular assays indicate that sunitinib may inhibit signal transduction pathways involving multiple receptor (ie, cell surface) tyrosine kinases, including platelet-derived growth factor receptors (ie, PDGFR-alpha, PDGFR-beta), vascular endothelial growth factor receptors (ie, VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (ie, c-Kit), fms-like tyrosine kinase 3 (Flt-3), colony stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). Sunitinib-induced inhibition of signal transduction pathways involving PDGFR-beta, VEGFR-2, and c-Kit has been confirmed in tumor xenografts expressing receptor tyrosine kinase targets in vivo. Sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target receptor tyrosine kinases (ie, PDGFR, RET, c-Kit) in vitro; the drug also has been shown to inhibit PDGFR-beta- and VEGFR-2-dependent tumor angiogenesis in vivo., Sunitinib inhibited the phosphorylation of multiple RTKs (PDGFR-beta, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo and demonstrated inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer. Sunitinib demonstrated the ability to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFR-beta- and VEGFR2-dependent tumor angiogenesis in vivo., ... Sunitinib malate is an oral, multitargeted kinase inhibitor with antiangiogenic and antitumor activity due to inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor alpha (PDGFR-alpha), and the tyrosine kinases c-KIT and FLT3. Sunitinib has antitumor activity in various cancers, including imatinib-resistant gastrointestinal stromal tumors, metastatic breast cancer, neuroendocrine tumors, and renal-cell carcinoma. ..., Sunitinib, which is a multitargeted tyrosine-kinase inhibitor, exhibits antiangiogenic and antitumor activity, and extends survival of patients with metastatic renal-cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This molecule has also been reported to be associated with cardiotoxicity at a high frequency, but the mechanism is still unknown. In the present study, /investigators/ observed that Sunitinib showed high anti-proliferative effect on H9c2 cardiac muscle cells measured by PI staining and the MTT assay. But apoptotic markers (PARP cleavage, caspase 3 cleavage and chromatin condensation) were uniformly negative in H9c2 cells after Sunitinib treatment for 48 hr, indicating that another cell death pathway may be involved in Sunitinib-induced cardiotoxicity. /Investigators/ found Sunitinib dramatically increased autophagic flux in H9c2 cells. Acidic vesicle fluorescence and high expression of LC3-II in H9c2 cells identified autophagy as a Sunitinib-induced process that might be associated with cytotoxicity. Furthermore, knocking down Beclin 1 by RNA-interference to block autophagy in H9c2 cells revealed that the death rate was decreased when treated with Sunitinib in comparison to control cells. These results confirmed that autophagy plays an important role in Sunitinib-mediated H9c2 cells cytotoxicity. Taken together, the data presented here strongly suggest that autophagy is associated with Sunitinib-induced cardiotoxicity, and that inhibition of autophagy constitutes a viable strategy for reducing Sunitinib-induced cardiomyocyte death thereby alleviating Sunitinib cardiotoxicity., For more Mechanism of Action (Complete) data for Sunitinib (9 total), please visit the HSDB record page. | |
Record name | Sunitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sunitinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange solid | |
CAS No. |
557795-19-4 | |
Record name | Sunitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557795-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sunitinib [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557795194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sunitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 557795-19-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SUNITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99T50803M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sunitinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sunitinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。